molecular formula C17H21NO3S B12626835 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide CAS No. 920527-59-9

4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide

Cat. No.: B12626835
CAS No.: 920527-59-9
M. Wt: 319.4 g/mol
InChI Key: GRLBKXIOZQQNBI-INIZCTEOSA-N
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Description

4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide is a sulfonamide compound, which is a class of organosulfur compounds containing the sulfonamide functional group. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry for their antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. One common method is the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride, followed by reaction with amines to form sulfonamides . Another method involves the use of sulfonyl fluorides activated by calcium triflimide for nucleophilic addition with amines .

Industrial Production Methods

Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Microwave irradiation has also been used to enhance reaction rates and yields in the synthesis of sulfonamides .

Chemical Reactions Analysis

Types of Reactions

Sulfonamides can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfonamides to sulfonyl chlorides.

    Reduction: Reduction of sulfonamides to amines.

    Substitution: Nucleophilic substitution reactions involving the sulfonamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl chlorides, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of sulfonamides involves the inhibition of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid. By competitively inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .

Properties

CAS No.

920527-59-9

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

4-ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-2-14-8-10-17(11-9-14)22(20,21)18-16(13-19)12-15-6-4-3-5-7-15/h3-11,16,18-19H,2,12-13H2,1H3/t16-/m0/s1

InChI Key

GRLBKXIOZQQNBI-INIZCTEOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)CO

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CO

Origin of Product

United States

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